molecular formula C7H12O4 B8356531 Oxalic acid, ethyl propyl ester

Oxalic acid, ethyl propyl ester

Cat. No. B8356531
M. Wt: 160.17 g/mol
InChI Key: SBFKVBBOQOUNTE-UHFFFAOYSA-N
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Patent
US08697911B2

Procedure details

Treat a suspension of 4-methyl-3-nitro-benzonitrile (2.11 g, 12.5 mmol) and oxalic acid ethyl ester propyl ester (2.99 g, 18.7 mmol) in EtOH (80 mL) with NaOEt (21% w/w, 18.2 mL). Stir the mixture at 40° C. overnight. Quench the reaction with water and acidify with 1 M HCl solution. Concentrate to a residue and partition between EtOAc and water. Concentrate the organic layer and purify by silica gel chromatography to give the desired product 3-(4-cyano-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (3:1 keto/enol mixture) as a solid in 37% yield (1.21 g, 4.62 mmol).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([O:16][C:17](=[O:23])[C:18](OCC)=[O:19])[CH2:14]C.CC[O-].[Na+].Cl>CCO>[CH2:13]([O:16][C:17](=[O:23])[C:18](=[O:19])[CH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
CC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
2.99 g
Type
reactant
Smiles
C(CC)OC(C(=O)OCC)=O
Name
Quantity
18.2 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with water
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a residue
CUSTOM
Type
CUSTOM
Details
partition between EtOAc and water
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(C(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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